![molecular formula C9H11NO3 B3146674 4-hydroxy-3-methoxy-N-methylbenzamide CAS No. 60515-31-3](/img/structure/B3146674.png)
4-hydroxy-3-methoxy-N-methylbenzamide
Overview
Description
4-Hydroxy-3-methoxy-N-methylbenzamide is a chemical compound with the linear formula C9H11NO3 . It has a molecular weight of 181.19 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of N-methylbenzamide, a similar compound, involves adding benzoic acid, dry DCM, and a catalytic amount of DMF in a round-bottom flask . The reaction mixture is cooled to 0°C and stirred for 5 minutes. Then, (COCl)2 is added dropwise to the reaction mixture and stirred at room temperature for 4 hours .Molecular Structure Analysis
The linear formula of 4-hydroxy-3-methoxy-N-methylbenzamide is C9H11NO3 . The structural parameters and crystalline nature of a similar compound, 4-hydroxy-3-methoxybenzaldehyde nicotinamide (4H3MN), were analyzed by X-ray diffraction techniques .Chemical Reactions Analysis
N-Methylbenzamide, a related compound, is an amide. Amides/imides react with azo and diazo compounds to generate toxic gases. Flammable gases are formed by the reaction of organic amides/imides with strong reducing agents .Physical And Chemical Properties Analysis
N-Methylbenzamide is an off-white crystalline solid . It has a melting point of 76-78 °C (lit.), a boiling point of 167 °C/11 mmHg (lit.), and a density of 1.1031 (rough estimate) . It is insoluble in water .Scientific Research Applications
Pharmaceutical Research and Drug Development
Vanillin nicotinamide exhibits potential as a phosphodiesterase 10A (PDE10A) inhibitor . PDE10A is an enzyme found predominantly in brain tissue, and its inhibition may have implications for neurological disorders. Researchers are investigating its role in conditions like schizophrenia, Huntington’s disease, and Parkinson’s disease.
Co-Crystal Growth and Crystallography Studies
The compound has been used to grow co-crystals with other molecules. For instance, a co-crystal of vanillin nicotinamide was grown and characterized using techniques such as X-ray diffraction , FTIR , and Raman spectroscopy . These studies provide insights into the crystalline structure and interactions within the co-crystal lattice.
Organic Synthesis and Chemical Intermediates
Vanillin nicotinamide serves as an intermediate in the synthesis of various organic compounds. Researchers have employed it in the preparation of β-trifluoromethyl enaminones . These enaminones find applications in medicinal chemistry and materials science.
Mechanism of Action
Target of Action
A structurally similar compound, n-methylbenzamide, is known to inhibit pde10a (phosphodiesterase), a protein abundant in brain tissue .
Mode of Action
If it acts similarly to N-Methylbenzamide, it may inhibit the activity of its target protein, leading to changes in cellular signaling .
Biochemical Pathways
If it acts like n-methylbenzamide, it could influence pathways involving cyclic nucleotides, given the role of phosphodiesterases in these pathways .
Result of Action
Compounds with similar structures have shown antimicrobial activity , suggesting potential biological effects.
Safety and Hazards
Future Directions
Novel photocurable ternary polymer networks were prepared by incorporating N-(4-hydroxy-3-methoxybenzyl)-acrylamide (HMBA) into a cross-linked thiol–ene network based on poly(ethylene glycol)diacrylate (PEGDA) and (mercaptopropyl)methylsiloxane homopolymers (MSHP) . This indicates potential future directions in the field of materials science.
properties
IUPAC Name |
4-hydroxy-3-methoxy-N-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-10-9(12)6-3-4-7(11)8(5-6)13-2/h3-5,11H,1-2H3,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXKSZGILNYOAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-3-methoxy-N-methylbenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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